molecular formula C10H12N2 B12101589 5-Amino-2-isopropylbenzonitrile

5-Amino-2-isopropylbenzonitrile

Cat. No.: B12101589
M. Wt: 160.22 g/mol
InChI Key: AQBCFZNNXGXTSJ-UHFFFAOYSA-N
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Description

5-Amino-2-isopropylbenzonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of benzonitrile, characterized by the presence of an amino group at the 5-position and an isopropyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-isopropylbenzonitrile typically involves the nitration of 2-isopropylbenzonitrile followed by reduction. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-isopropylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the amino group, which is an activating group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under mild conditions.

Major Products

    Oxidation: Formation of 5-nitro-2-isopropylbenzonitrile.

    Reduction: Formation of 5-amino-2-isopropylbenzylamine.

    Substitution: Formation of halogenated derivatives like 5-bromo-2-isopropylbenzonitrile.

Scientific Research Applications

5-Amino-2-isopropylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Amino-2-isopropylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active sites, while the isopropyl group can influence the compound’s hydrophobic interactions and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-fluorobenzonitrile: Similar structure but with a fluorine atom instead of an isopropyl group.

    5-Amino-2-chlorobenzonitrile: Contains a chlorine atom at the 2-position.

    5-Amino-2-methylbenzonitrile: Features a methyl group at the 2-position.

Uniqueness

5-Amino-2-isopropylbenzonitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different reaction pathways and binding interactions compared to its analogs .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

5-amino-2-propan-2-ylbenzonitrile

InChI

InChI=1S/C10H12N2/c1-7(2)10-4-3-9(12)5-8(10)6-11/h3-5,7H,12H2,1-2H3

InChI Key

AQBCFZNNXGXTSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)N)C#N

Origin of Product

United States

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